molecular formula C8H14N2O3 B3077301 (R)-1-(Dimethylcarbamoyl)pyrrolidine-2-carboxylic acid CAS No. 1046139-15-4

(R)-1-(Dimethylcarbamoyl)pyrrolidine-2-carboxylic acid

Cat. No. B3077301
CAS RN: 1046139-15-4
M. Wt: 186.21 g/mol
InChI Key: QCCHOIZBNCZGJU-ZCFIWIBFSA-N
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Description

The compound is a derivative of pyrrolidine-2-carboxylic acid . Pyrrolidine-2-carboxylic acid, also known as proline, is an α-amino acid that is used in the biosynthesis of proteins . It contains an amino group (NH2), a carboxyl group (-COOH), and a side chain pyrrolidine, making it a unique secondary amino acid .


Synthesis Analysis

While specific synthesis methods for “®-1-(Dimethylcarbamoyl)pyrrolidine-2-carboxylic acid” are not available, related compounds such as dimethylcarbamoyl chloride are synthesized from phosgene and dimethylamine .

Scientific Research Applications

Coordination Chemistry and Metal Complexes

The carboxylic acid group in ®-DMPA readily coordinates with metal ions. Researchers have synthesized metal complexes using this ligand, leading to diverse applications. These complexes serve as catalysts, luminescent probes, and even potential anticancer agents.

For further reading, you may refer to the research article by Liu, Wang, and Qin in Accounts of Chemical Research . They discuss the total synthesis of complex diterpenoid alkaloids, shedding light on the fascinating world of natural product chemistry.

Xiao-Yu Liu, Feng-Peng Wang, and Yong Qin, Acc. Chem. Res. 2021, 54, 22–34

Mechanism of Action

The mechanism of action is not clear without specific context. In biological systems, pyrrolidine-2-carboxylic acid (proline) plays a crucial role in protein synthesis .

properties

IUPAC Name

(2R)-1-(dimethylcarbamoyl)pyrrolidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O3/c1-9(2)8(13)10-5-3-4-6(10)7(11)12/h6H,3-5H2,1-2H3,(H,11,12)/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCCHOIZBNCZGJU-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)N1CCCC1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C(=O)N1CCC[C@@H]1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-1-(Dimethylcarbamoyl)pyrrolidine-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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